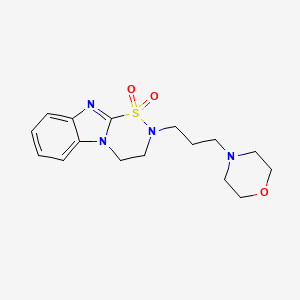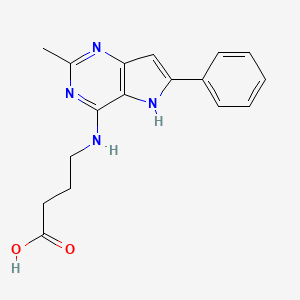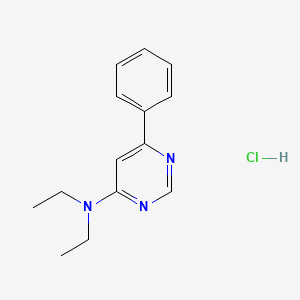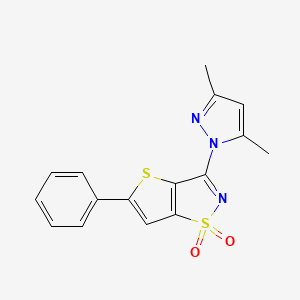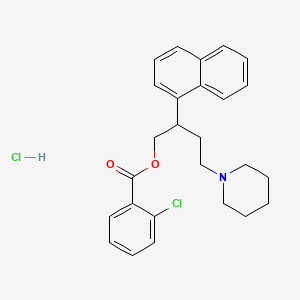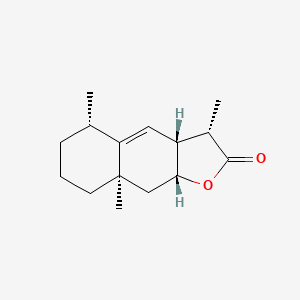
Dihydroalantolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroalantolactone is a sesquiterpene lactone compound primarily isolated from the roots of plants belonging to the genus Inula, such as Inula helenium and Inula racemosa . This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroalantolactone can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the reduction of alantolactone using hydrogenation techniques . The reaction typically employs hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the roots of Inula species using supercritical fluid extraction (SFE) techniques . This method optimizes the extraction efficiency by adjusting parameters such as pressure, temperature, and carbon dioxide flow rate . The crude extract is then purified through freezing and other purification methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydroalantolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Nucleophiles such as thiophenol and selenophenol are used in substitution reactions to form addition products.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced sesquiterpene lactones with altered structural configurations.
Substitution Products: Addition products formed through nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dihydroalantolactone involves its interaction with cellular membranes and molecular targets:
Membrane Damage: this compound induces cell membrane damage, leading to increased permeability and leakage of cellular contents.
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes, disrupting their normal functions and leading to cell death.
Pathways Involved: this compound affects various signaling pathways, including those involved in inflammation and apoptosis.
Comparison with Similar Compounds
Dihydroalantolactone is structurally similar to other sesquiterpene lactones, such as alantolactone and isoalantolactone . it exhibits unique biological activities and chemical properties that distinguish it from these compounds .
Alantolactone: Known for its strong antimicrobial and anticancer activities.
Isoalantolactone: Exhibits similar biological activities but differs in its structural configuration.
Other Similar Compounds: Include eudesmanes and germacranes, which share similar structural features but differ in their biological activities.
Properties
CAS No. |
40285-97-0 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3S,3aR,5S,8aR,9aR)-3,5,8a-trimethyl-3,3a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9-11,13H,4-6,8H2,1-3H3/t9-,10-,11+,13+,15+/m0/s1 |
InChI Key |
UHXFRFWUSTUALX-CTFUPSTPSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]2(C1=C[C@@H]3[C@@H](C(=O)O[C@@H]3C2)C)C |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C(=O)OC3C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



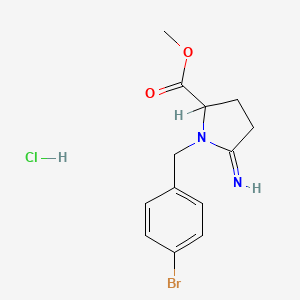
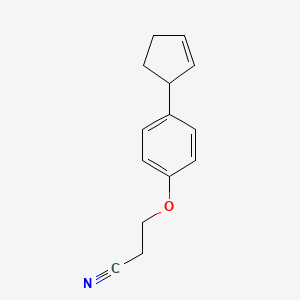
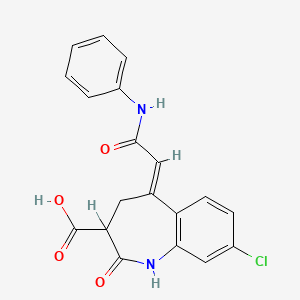
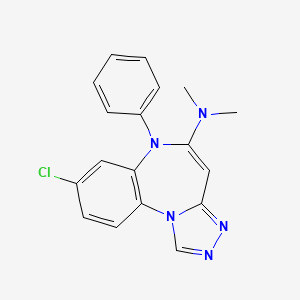

![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
